2,5-Dimethylcinnamic acid
Overview
Description
2,5-Dimethylcinnamic acid is an organic compound with the molecular formula C11H12O2. It is a derivative of cinnamic acid, characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethylcinnamic acid can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution.
Major Products:
Oxidation: Formation of 2,5-dimethylbenzoic acid.
Reduction: Formation of 2,5-dimethylhydrocinnamic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-Dimethylcinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethylcinnamic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by donating electrons to neutralize free radicals. It may also inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory effects. Additionally, its structural similarity to other bioactive cinnamic acid derivatives suggests potential interactions with cellular receptors and signaling pathways .
Comparison with Similar Compounds
Cinnamic Acid: The parent compound, lacking the methyl groups at the 2 and 5 positions.
3,4-Dimethylcinnamic Acid: A derivative with methyl groups at the 3 and 4 positions.
2,5-Dimethoxycinnamic Acid: A derivative with methoxy groups instead of methyl groups at the 2 and 5 positions.
Uniqueness: 2,5-Dimethylcinnamic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2 and 5 positions can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets .
Properties
IUPAC Name |
(E)-3-(2,5-dimethylphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIBVLSPNAHVSQ-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601257909 | |
Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601257909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155814-17-8 | |
Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155814-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601257909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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